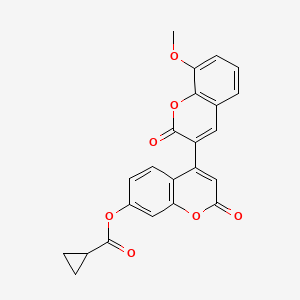

![molecular formula C21H19NO4 B2988869 2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one CAS No. 938031-03-9](/img/structure/B2988869.png)

2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

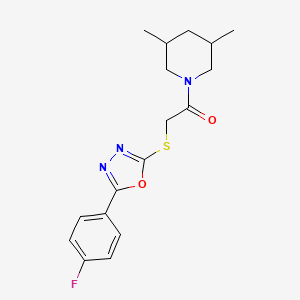

Chromanones, also known as benzo-dihydropyrans or benzopyrans, are a class of oxygen-containing heterocycles . They are significant structural entities and act as major building blocks in a large class of medicinal compounds . Synthetic chromanone compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of chromanone-derived compounds has been a subject of several studies . These studies focus on improving the methodologies of 4-chromanone-derived compounds . Multicomponent reactions (MCRs) have played a pivotal role in organic synthesis . MCR provides a powerful platform to quickly generate novel and complex molecules including bioactive heterocyclic scaffolds in a minimum number of steps employing diversity-oriented synthesis .Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

The chemical reactions involving chromanone-derived compounds are diverse and depend on the specific structure of the compound . Several synthetic methods of preparation have been reported on chroman-4-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of chromanone-derived compounds can vary widely depending on their specific structure .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The synthesis and structural analysis of chromene derivatives have been a significant area of interest, with studies focusing on the development of novel compounds through various synthetic routes. For instance, the work by Wang et al. (2005) details the X-ray crystal structure of a related chromene compound, highlighting the coplanarity of the pyran ring atoms, which differs from similar compounds. This structural feature is vital for understanding the compound's chemical behavior and potential interactions with biological targets (Wang et al., 2005).

- Another study by Schmidt et al. (2012) describes the synthesis of 8-aryl-substituted coumarins via ring-closing metathesis and Suzuki-Miyaura coupling, leading to the synthesis of a furyl coumarin natural product. This highlights the versatility of chromene derivatives in synthetic chemistry and their potential as natural product analogs (Schmidt et al., 2012).

Biological Applications and Potential Activities

- Chromene derivatives have been explored for various biological activities, including antitumor, antibacterial, and enzyme inhibition properties. For example, Dong et al. (2010) reported on the design, synthesis, and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs for cytotoxic activity against a range of tumor cell lines, identifying compounds with promising cell growth inhibitory activity (Dong et al., 2010).

- The antibacterial effects of synthesized chromene derivatives were investigated by Behrami and Dobroshi (2019), who synthesized and characterized compounds for high-level bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

- Halim and Ibrahim (2022) conducted quantum studies, NLO, and thermodynamic properties analysis on novel synthesized chromene derivatives, demonstrating the compound's high reactivity and stability, which could be crucial for developing new pharmacophores for treating various disorders (Halim & Ibrahim, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyethylamino)-8-methyl-3-phenylfuro[3,2-c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-13-8-9-16-15(12-13)19-18(21(23)25-16)17(14-6-4-3-5-7-14)20(26-19)22-10-11-24-2/h3-9,12,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCDZUWPKNSCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=CC=C4)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)